Bienvenue dans la boutique en ligne BenchChem!

3-(2-Fluoro-6-methylphenyl)-2-methylpropanoic acid

Lipophilicity optimization LogP tuning Medicinal chemistry design

3-(2-Fluoro-6-methylphenyl)-2-methylpropanoic acid (CAS 1780194-73-1) is a fluorinated α-methylphenylpropanoic acid derivative with molecular formula C₁₁H₁₃FO₂ and molecular weight 196.22 g/mol. The compound features an ortho-fluoro, ortho-methyl substitution pattern on the phenyl ring coupled with α-methyl branching on the propanoic acid side chain, yielding a chiral center at the 2-position.

Molecular Formula C11H13FO2
Molecular Weight 196.22 g/mol
Cat. No. B7964660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Fluoro-6-methylphenyl)-2-methylpropanoic acid
Molecular FormulaC11H13FO2
Molecular Weight196.22 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)F)CC(C)C(=O)O
InChIInChI=1S/C11H13FO2/c1-7-4-3-5-10(12)9(7)6-8(2)11(13)14/h3-5,8H,6H2,1-2H3,(H,13,14)
InChIKeyLYSIZSJERIEVPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Fluoro-6-methylphenyl)-2-methylpropanoic acid: Fluorinated Phenylpropanoic Acid Scaffold for Targeted Medicinal Chemistry and Chemical Biology Procurement


3-(2-Fluoro-6-methylphenyl)-2-methylpropanoic acid (CAS 1780194-73-1) is a fluorinated α-methylphenylpropanoic acid derivative with molecular formula C₁₁H₁₃FO₂ and molecular weight 196.22 g/mol . The compound features an ortho-fluoro, ortho-methyl substitution pattern on the phenyl ring coupled with α-methyl branching on the propanoic acid side chain, yielding a chiral center at the 2-position . This scaffold places the compound at the intersection of two key medicinal chemistry design strategies: the well-precedented phenylpropanoic acid framework utilized in NSAIDs and GPR40/FFA1 agonists, and the strategic introduction of fluorine and methyl substituents to modulate lipophilicity, metabolic stability, and target engagement [1][2].

Why Generic Phenylpropanoic Acid Analogs Cannot Substitute for 3-(2-Fluoro-6-methylphenyl)-2-methylpropanoic acid in Structure-Activity-Dependent Applications


Substitution with des-methyl, regioisomeric, or alternate-halogen analogs of 3-(2-fluoro-6-methylphenyl)-2-methylpropanoic acid introduces quantifiable deviations in lipophilicity, steric topology, and electronic character that directly alter target binding, metabolic handling, and physicochemical behavior. The ortho-fluoro substituent contributes a unique combination of strong electron withdrawal (-I effect) with minimal steric bulk (van der Waals radius ~1.47 Å vs. ~1.75 Å for Cl and ~1.85 Å for Br), while the ortho-methyl group imposes conformational restriction on the aryl-propanoic acid dihedral angle, and the α-methyl branch creates a metabolically relevant chiral center absent in linear-chain analogs [1][2]. These differentiated structural features translate into measurable differences in computed logP, molecular topology, and halogen-dependent properties that preclude simple interchange in any application where pharmacokinetic or pharmacodynamic outcomes are sensitive to these parameters [1][3].

3-(2-Fluoro-6-methylphenyl)-2-methylpropanoic acid: Quantitative Differentiation Evidence Against Closest Structural Analogs


Alpha-Methyl Branching Increases Lipophilicity by +0.6 XLogP3 Units Versus the Des-Methyl Analog

The target compound, 3-(2-fluoro-6-methylphenyl)-2-methylpropanoic acid, bears an α-methyl substituent on the propanoic acid chain that is absent in the des-methyl comparator 3-(2-fluoro-6-methylphenyl)propanoic acid (CAS 1261838-21-4). This single methyl deletion produces a computed XLogP3 difference of +0.6 log units (2.7 vs. 2.1) [1], representing a ~4-fold increase in lipophilicity as predicted by the additive-constitutive algorithm. The molecular weight increases from 182.19 to 196.22 g/mol [1], while the topological polar surface area remains constant at 37.3 Ų (determined by the carboxylic acid moiety shared by both compounds) [1].

Lipophilicity optimization LogP tuning Medicinal chemistry design

Alpha-Methyl Substitution Introduces a Stereogenic Center Absent in Unbranched Propanoic Acid Chain Analogs

The α-methyl branch at the 2-position of the propanoic acid chain in 3-(2-fluoro-6-methylphenyl)-2-methylpropanoic acid generates a stereogenic sp³ carbon center (C₂), yielding a racemic mixture of (R)- and (S)-enantiomers. This chirality is absent in the linear-chain comparator 3-(2-fluoro-6-methylphenyl)propanoic acid (CAS 1261838-21-4), which lacks substitution at the α-position [1]. In the broader class of 2-arylpropionic acids, the (S)-enantiomers are generally considered the pharmacologically active species for COX inhibition; however, classical 2-arylpropionic acids (e.g., ibuprofen) undergo in vivo chiral inversion, complicating stereochemical SAR interpretation. The α-fluorination approach described by Takeuchi et al. (2005) was explicitly designed to create non-epimerizable analogs that preserve stereochemical integrity, demonstrating that 2-aryl-2-fluoropropionic acids resist the epimerization that plagues non-fluorinated 2-arylpropionic acids [2].

Chiral resolution Enantioselective synthesis Stereochemical stability

Ortho-Fluoro Substitution Modulates COX-1/COX-2 Inhibition Balance Relative to Non-Fluorinated Analogs in the Phenylpropanoic Acid Class

Takeuchi et al. (2005) conducted a systematic biological evaluation of 2-aryl-2-fluoropropionic acids (compounds 1a–e) against their non-fluorinated counterparts (2a–e) in COX-1 and COX-2 inhibition assays [1]. The fluorinated series demonstrated consistently lower COX-1 inhibitory activity than the corresponding non-fluorinated compounds while retaining comparable COX-2 inhibitory activity, thereby shifting the COX-1/COX-2 inhibition balance toward COX-2 selectivity [1][2]. While the target compound 3-(2-fluoro-6-methylphenyl)-2-methylpropanoic acid carries the fluorine on the aromatic ring rather than at the α-carbon (a distinct structural context), the ortho-fluoro substitution pattern on the phenyl ring is directly implicated in modifying the electronic environment of the aryl moiety. The ortho-fluoro substituent's strong electron-withdrawing effect (Hammett σₘ = +0.34) combined with the ortho-methyl group's electron-donating and steric-directing character creates a unique electronic topology on the phenyl ring distinct from para-fluoro, meta-fluoro, or non-fluorinated analogs [3].

Cyclooxygenase inhibition COX-2 selectivity Anti-inflammatory scaffold design

Fluorine-vs-Chlorine-vs-Bromine Halogen Series: Ortho-Fluoro Affords Minimal Steric Perturbation with Maximal Electronegativity Among Halogen Analogs

The halogen atom at the ortho position of the phenyl ring in the target compound is fluorine, which can be systematically varied to chlorine or bromine in commercially available analogs: 3-(2-chloro-6-methylphenyl)-2-methylpropanoic acid (CAS 1782363-00-1, MW 212.67 g/mol) and 3-(2-bromo-6-methylphenyl)-2-methylpropanoic acid (MW ~257 g/mol for the des-methyl bromo analog) . Fluorine provides the highest electronegativity (Pauling scale: F = 3.98, Cl = 3.16, Br = 2.96) and smallest van der Waals radius (F = 1.47 Å, Cl = 1.75 Å, Br = 1.85 Å), resulting in the strongest C–X bond dissociation energy (C–F ~485 kJ/mol vs. C–Cl ~339 kJ/mol vs. C–Br ~285 kJ/mol) [1]. This translates into differential metabolic liability: aryl fluorides resist oxidative defluorination (CYP450-mediated), whereas aryl chlorides and bromides are more susceptible to oxidative metabolism and may form reactive intermediates [1]. Molecular weight increases progressively across the series (F: 196.22 → Cl: 212.67 → Br: ~257), affecting passive permeability and solubility.

Halogen bonding Bioisostere design Structure-property relationships

Regioisomeric Differentiation: 3-(2-Fluoro-6-methylphenyl)-2-methylpropanoic acid vs. 2-(2-Fluoro-6-methylphenyl)-2-methylpropanoic acid (Gem-Dimethyl Positional Isomer)

The target compound and its positional isomer 2-(2-fluoro-6-methylphenyl)-2-methylpropanoic acid (CAS 1780194-66-2) share the same molecular formula (C₁₁H₁₃FO₂) and molecular weight (196.22 g/mol) but differ fundamentally in the connectivity between the aryl ring and the carboxylic acid function . In the target compound, a methylene spacer (-CH₂-) separates the phenyl ring from the α-carbon, placing the carboxylic acid at the β-position relative to the ring. In the positional isomer, the quaternary α-carbon (bearing two methyl groups) is directly attached to the phenyl ring, creating a gem-dimethyl-substituted acetic acid framework . This structural difference has three critical consequences: (a) the target compound's benzylic -CH₂- group is a potential site for CYP450-mediated oxidation, whereas the positional isomer lacks benzylic hydrogens, conferring resistance to this metabolic pathway; (b) the target compound's carboxylic acid pKₐ is influenced by inductive effects transmitted through one additional C–C bond, while the positional isomer's acid group is directly conjugated to the aryl ring; (c) the steric environment around the carboxylic acid differs substantially—the target compound's acid is more sterically accessible for conjugation or amidation reactions, while the positional isomer's acid is flanked by a quaternary center and the ortho-substituted phenyl ring [1].

Positional isomerism Metabolic vulnerability Carboxylic acid accessibility

Optimal Procurement and Research Application Scenarios for 3-(2-Fluoro-6-methylphenyl)-2-methylpropanoic acid Based on Evidence-Based Differentiation


Chiral SAR Exploration of α-Methyl Phenylpropanoic Acid Enantiomers for Target Engagement Studies

3-(2-Fluoro-6-methylphenyl)-2-methylpropanoic acid contains an α-methyl stereogenic center that enables procurement of separated enantiomers for differential pharmacological evaluation . This scenario is directly supported by the chiral center evidence (Evidence Item 2). Researchers developing stereoselective ligands for targets where the (R)- vs. (S)- configuration governs activity can procure the racemate, perform chiral resolution, and profile individual enantiomers in binding or functional assays. This capability is unavailable with the achiral des-methyl analog 3-(2-fluoro-6-methylphenyl)propanoic acid. The class-level precedent from Takeuchi et al. (2005) demonstrating enantiomer-dependent COX inhibition differences in 2-aryl-2-fluoropropionic acids [1] supports the rationale for enantiomer-specific evaluation.

Halogen-Scanning SAR for Ortho-Substituent Optimization in GPR40/FFA1 Agonist or COX Modulator Programs

The ortho-fluoro substituent in the target compound anchors a halogen-scanning series (F vs. Cl vs. Br analogs) for systematic probe of steric and electronic requirements at the ortho position of the phenyl ring . This scenario builds on the halogen series evidence (Evidence Item 4). The ortho-fluoro, ortho-methyl substitution pattern is explicitly claimed in GPR40/FFA1 modulator patents (WO 2012/136221A1) as relevant for metabolic disease treatment [2]. Procurement of the full F/Cl/Br series enables structure-activity relationship mapping of halogen-dependent target potency, with the fluoro analog serving as the minimal-steric-bulk, maximal-electronegativity reference point in the series.

Lipophilicity-Guided Lead Optimization Using the α-Methyl Branch as a logP Tuning Handle

The +0.6 XLogP3 differential between the target compound (2.7) and its des-methyl analog (2.1) provides medicinal chemists with a quantifiable logP tuning increment . This scenario leverages the lipophilicity differentiation evidence (Evidence Item 1). In lead optimization campaigns where balancing potency (often correlated with increased lipophilicity) against ADME liabilities (solubility, metabolic clearance, promiscuity) is critical, the α-methyl group serves as a modular lipophilicity-enhancing structural feature that adds exactly one heavy atom (CH₂) and ~0.6 logP units without altering TPSA or hydrogen-bonding capacity. Researchers can procure both the methylated and des-methyl compounds to experimentally validate the logP-activity relationship in their specific assay system.

Metabolic Soft-Spot Identification and Deuteration Strategy Development Using Benzylic Oxidation Liability

The benzylic –CH₂– moiety in 3-(2-fluoro-6-methylphenyl)-2-methylpropanoic acid constitutes a predicted site for CYP450-mediated oxidation, differentiating it from the gem-dimethyl positional isomer that lacks benzylic hydrogens . This scenario stems from the positional isomer differentiation evidence (Evidence Item 5). Metabolism scientists can procure the target compound alongside the gem-dimethyl isomer (CAS 1780194-66-2) for comparative metabolic stability assays in liver microsomes or hepatocytes. If benzylic oxidation is confirmed as a major clearance pathway, the benzylic position can be deuterated (replacing –CH₂– with –CD₂–) as a metabolic switching strategy, creating a deuterated analog with potentially extended half-life while preserving all other pharmacophoric features [1].

Quote Request

Request a Quote for 3-(2-Fluoro-6-methylphenyl)-2-methylpropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.